molecular formula C8H8N4O2 B1436620 2-methoxy-4-(1H-tetrazol-5-yl)phenol CAS No. 376609-66-4

2-methoxy-4-(1H-tetrazol-5-yl)phenol

Cat. No. B1436620
M. Wt: 192.17 g/mol
InChI Key: ODAXBFZKBKYTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-4-(1H-tetrazol-5-yl)phenol, also known as MTPP, is a phenolic compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it an interesting target for further investigation.

Scientific Research Applications

  • Pharmaceutical Applications

    • Summary of Application : Tetrazoles, such as 2-methoxy-4-(1H-tetrazol-5-yl)phenol, are of interest in the field of medicinal chemistry due to their diverse biological applications . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
    • Methods of Application : The review considers various synthetic approaches to tetrazole derivatives .
    • Results or Outcomes : The review discusses the biological activities of tetrazoles, such as antibacterial, antifungal, analgesic, and anti-inflammatory properties .
  • Treatment of Hypertension

    • Summary of Application : Compounds belonging to the sartans family, which include biphenyl tetrazole derivatives like 2-methoxy-4-(1H-tetrazol-5-yl)phenol, are commonly used in the treatment of hypertension .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The synthesized compounds exhibited fine activity against the A549 cell line with acceptable IC50 values .
  • Biochemistry

    • Summary of Application : Dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .
  • Chemical Synthesis

    • Summary of Application : 2-Methoxy-4-(1H-tetrazol-5-yl)phenol is used in chemical synthesis .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The synthesized compounds belong to the sartans family, which is commonly used in the treatment of hypertension .
  • Metal–Carboxylate–Tetrazolate Framework

    • Summary of Application : The reaction of 2,5-di(2H-Tetrazol-5-yl)terephthalic acid (H4dtztp) and Cd2+ ions afforded a new three-dimensional (3D) honeycomb framework .
    • Methods of Application : This framework contains a unique type of metal–carboxylate–azolate chain SBU and forms hexagonal tubular channels .
    • Results or Outcomes : The framework reveals high adsorption capacity for CO2 and C2H2, and significantly selective separation of CO2/CH4, C2H2/CO2 and C2H2/CH4 . It also shows good thermal stabilities (300 °C), mechanical stabilities and chemical stabilities in acidic (pH = 2) and basic (pH = 12) aqueous solutions . The MOF as a heterogeneous catalyst can efficiently catalyze the cyclic addition reaction between CO2 and different epoxides to produce cyclic carbonates with high conversion yields . In addition, the selective adsorption of the MOF for benzene over cyclohexane was also studied .
  • Chemical Synthesis

    • Summary of Application : 2-Methoxy-4-(1H-tetrazol-5-yl)phenol is used in chemical synthesis .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The synthesized compounds belong to the sartans family, which is commonly used in the treatment of hypertension .
  • Metal–Carboxylate–Tetrazolate Framework

    • Summary of Application : The reaction of 2,5-di(2H-Tetrazol-5-yl)terephthalic acid (H4dtztp) and Cd2+ ions afforded a new three-dimensional (3D) honeycomb framework .
    • Methods of Application : This framework contains a unique type of metal–carboxylate–azolate chain SBU and forms hexagonal tubular channels .
    • Results or Outcomes : The framework reveals high adsorption capacity for CO2 and C2H2, and significantly selective separation of CO2/CH4, C2H2/CO2 and C2H2/CH4 . It also shows good thermal stabilities (300 °C), mechanical stabilities and chemical stabilities in acidic (pH = 2) and basic (pH = 12) aqueous solutions . The MOF as a heterogeneous catalyst can efficiently catalyze the cyclic addition reaction between CO2 and different epoxides to produce cyclic carbonates with high conversion yields . In addition, the selective adsorption of the MOF for benzene over cyclohexane was also studied .

properties

IUPAC Name

2-methoxy-4-(2H-tetrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-14-7-4-5(2-3-6(7)13)8-9-11-12-10-8/h2-4,13H,1H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAXBFZKBKYTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NNN=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-4-(1H-tetrazol-5-yl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-4-(1H-tetrazol-5-yl)phenol
Reactant of Route 2
2-methoxy-4-(1H-tetrazol-5-yl)phenol
Reactant of Route 3
2-methoxy-4-(1H-tetrazol-5-yl)phenol
Reactant of Route 4
Reactant of Route 4
2-methoxy-4-(1H-tetrazol-5-yl)phenol
Reactant of Route 5
Reactant of Route 5
2-methoxy-4-(1H-tetrazol-5-yl)phenol
Reactant of Route 6
2-methoxy-4-(1H-tetrazol-5-yl)phenol

Citations

For This Compound
1
Citations
B Mitra - 2021 - ir.nbu.ac.in
Beginning from the wintry days of 2016, it took nearly five long years to finish the research work incorporated in this thesis entitled “DEVELOPMENT OF NEW PROTOCOLS …
Number of citations: 0 ir.nbu.ac.in

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.